molecular formula C9H10N4 B1487602 4-phenyl-1H-imidazole-1,5-diamine CAS No. 1240526-99-1

4-phenyl-1H-imidazole-1,5-diamine

Cat. No. B1487602
CAS RN: 1240526-99-1
M. Wt: 174.2 g/mol
InChI Key: TWDBUHTUNHGSRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-Phenyl-1H-imidazole-1,5-diamine” is a polycyclic aromatic compound containing a benzene ring linked to an imidazole ring . It is a key component in various functional molecules and has a broad range of chemical and biological properties .


Synthesis Analysis

The synthesis of “4-Phenyl-1H-imidazole-1,5-diamine” involves several steps. The product was characterized using FTIR, 1 H, and 13 C NMR . A plausible mechanism for the synthesis involves the use of o-phenylenediamine and DMF in the presence of HMDS .


Molecular Structure Analysis

The molecular structure of “4-Phenyl-1H-imidazole-1,5-diamine” is characterized by its IUPAC name and InChI code. The IUPAC name is 4-phenyl-1H-imidazole-1,5-diamine and the InChI code is 1S/C9H10N4/c10-9-8 (12-6-13 (9)11)7-4-2-1-3-5-7/h1-6H,10-11H2 .


Chemical Reactions Analysis

Imidazoles are key components in functional molecules and are utilized in a diverse range of applications. Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .


Physical And Chemical Properties Analysis

“4-Phenyl-1H-imidazole-1,5-diamine” is a white or colorless solid that is highly soluble in water and other polar solvents . It has a molecular weight of 174.21 .

Future Directions

Imidazole has become an important synthon in the development of new drugs. The derivatives of 1, 3-diazole show different biological activities, and there are different examples of commercially available drugs in the market which contain 1, 3-diazole ring . Therefore, the future directions of “4-Phenyl-1H-imidazole-1,5-diamine” could involve further exploration of its potential uses in drug development.

properties

IUPAC Name

4-phenylimidazole-1,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4/c10-9-8(12-6-13(9)11)7-4-2-1-3-5-7/h1-6H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWDBUHTUNHGSRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N(C=N2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-phenyl-1H-imidazole-1,5-diamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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